
Trimethyl(nonan-4-yloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(nonan-4-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a nonan-4-yloxy group. This compound belongs to the class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials. Silanes are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(nonan-4-yloxy)silane typically involves the reaction of trimethylchlorosilane with nonan-4-ol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which then undergoes condensation to yield the desired silane compound. The reaction conditions generally include a temperature range of 25-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of catalysts such as platinum or palladium can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(nonan-4-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The nonan-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl(nonan-4-yloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Trimethyl(nonan-4-yloxy)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include the interaction with hydroxyl, amino, and carboxyl groups on the substrate molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the nonan-4-yloxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of alkyl groups.
Uniqueness
Trimethyl(nonan-4-yloxy)silane is unique due to the presence of the nonan-4-yloxy group, which imparts specific chemical properties such as increased hydrophobicity and reactivity. This makes it particularly useful in applications where enhanced surface properties are desired .
Properties
CAS No. |
39789-12-3 |
|---|---|
Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
trimethyl(nonan-4-yloxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-6-8-9-11-12(10-7-2)13-14(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
SFAHDCYDBUJGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


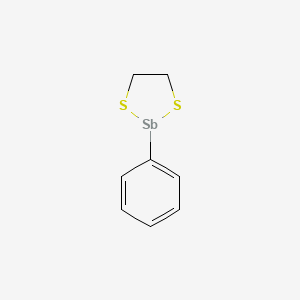
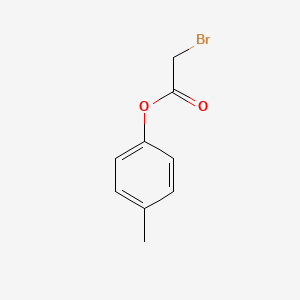

![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
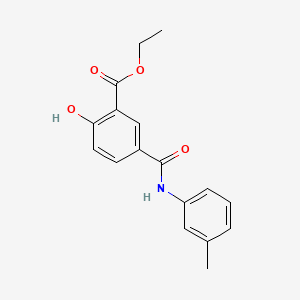
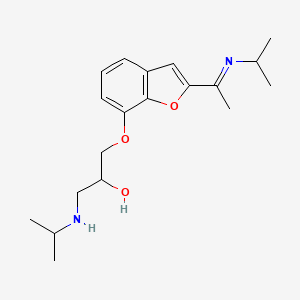
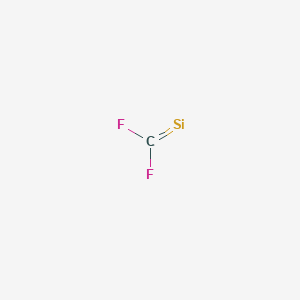
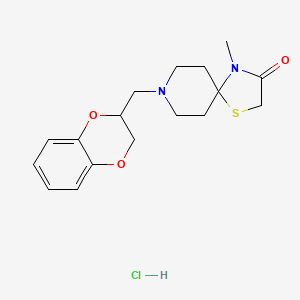

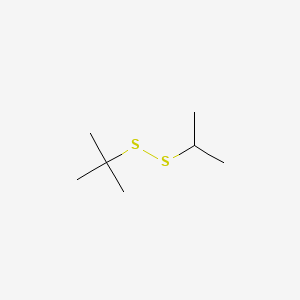
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
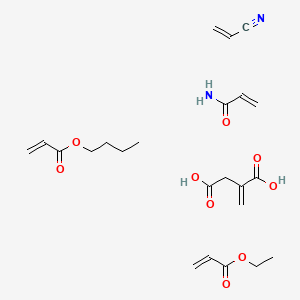
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
